Physicochemical Profile: Calculated Lipophilicity vs. Broader Quinazoline Class
This compound exhibits a calculated ACD/LogP of 6.54, placing it in a high-lipophilicity range that is characteristic of many bioactive 4-thio-quinazolines but exceeds that of typical drug-like molecules by one Rule of 5 violation . For reference, the classic kinase inhibitor gefitinib (a 4-anilinoquinazoline) has a LogP of approximately 4.15, and erlotinib has a LogP of around 3.2, highlighting the significant lipophilic shift imparted by the 2,5-dichlorophenyl-thio motif [1]. This high LogP is directly linked to the compound's predicted environmental persistence (BCF ~14,740) and may influence its suitability for in vitro assays requiring specific solubility profiles .
| Evidence Dimension | Calculated lipophilicity (ACD/LogP) |
|---|---|
| Target Compound Data | ACD/LogP: 6.54 |
| Comparator Or Baseline | Gefitinib LogP: ~4.15; Erlotinib LogP: ~3.2 (from referenced literature) [1] |
| Quantified Difference | +2.4 to +3.3 LogP units (significantly more lipophilic) |
| Conditions | Calculated using ACD/Labs Percepta Platform |
Why This Matters
The substantially higher lipophilicity demands different solubilization protocols for in vitro assays and may influence non-specific binding profiles, making it unsuitable as a direct surrogate for more polar quinazoline probes in cellular studies.
- [1] Wishart, D. S., et al. (2018). DrugBank 5.0: a major update to the DrugBank database for 2018. Nucleic Acids Research, 46(D1), D1074-D1082. LogP values for gefitinib (DB00317) and erlotinib (DB00530) retrieved from DrugBank. View Source
